REACTION_CXSMILES
|
[CH2:1]([C:9]1([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[C:21]2[CH:20]=[C:19]([C:22]#[C:23][Si](C)(C)C)[CH:18]=[CH:17][C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[C:22]([C:19]1[CH:18]=[CH:17][C:16]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[C:21]=2[CH:20]=1)#[CH:23] |f:1.2.3|
|
Name
|
(9,9-dioctyl-9H-fluoren-2-ylethynyl)-trimethylsilane
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC(=CC12)C#C[Si](C)(C)C)CCCCCCCC
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
WASH
|
Details
|
Washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over magnesium sulfate and evaporation
|
Type
|
CUSTOM
|
Details
|
gave an oil
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC=2C(C3=CC=CC=C3C2C=C1)(CCCCCCCC)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |